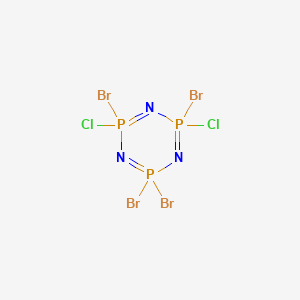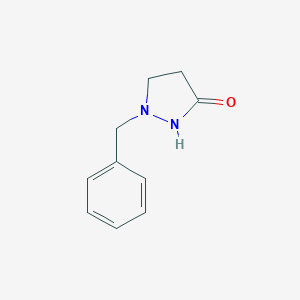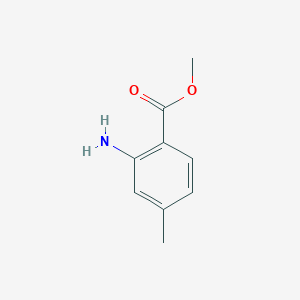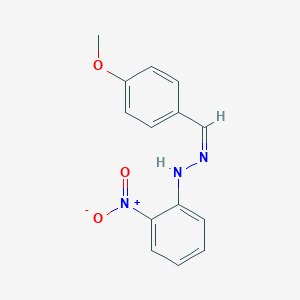
4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone is a chemical compound that is used in scientific research. It is also known as Methyl 2-nitrophenyl hydrazone-4-carboxaldehyde. This compound is a yellow crystalline solid that is soluble in organic solvents. It has been used in various scientific studies due to its unique properties.
Mechanism Of Action
The exact mechanism of action of 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone is not fully understood. However, it is believed to form complexes with metal ions through the formation of covalent bonds. This complex formation results in changes in the physical and chemical properties of the metal ion, which can be detected using various techniques.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone. However, it has been shown to have low toxicity and is not known to have any significant effects on living organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone is its ability to form complexes with metal ions, which makes it useful in various scientific studies. However, its limited solubility in water can make it difficult to use in aqueous solutions. Additionally, its synthesis can be time-consuming and requires specialized equipment.
Future Directions
There are several future directions for research involving 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone. One area of interest is the development of new metal ion sensors and detection methods. Additionally, there is potential for the use of this compound in the synthesis of new compounds with unique properties. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of 4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone is a multi-step process that involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate and 2-nitrobenzaldehyde. The reaction takes place in the presence of a catalyst and the product is purified using a series of techniques such as recrystallization and column chromatography.
Scientific Research Applications
4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone has been used in various scientific studies due to its ability to form complexes with metal ions. It has been used in the development of new metal ion sensors and in the detection of metal ions in biological samples. It has also been used as a reagent in the synthesis of other compounds.
properties
CAS RN |
15941-05-6 |
|---|---|
Product Name |
4-Methoxybenzaldehyde {2-nitrophenyl}hydrazone |
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(Z)-(4-methoxyphenyl)methylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-8-6-11(7-9-12)10-15-16-13-4-2-3-5-14(13)17(18)19/h2-10,16H,1H3/b15-10- |
InChI Key |
CGYHMEUXCLTFDG-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\NC2=CC=CC=C2[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=CC=CC=C2[N+](=O)[O-] |
synonyms |
p-Anisaldehyde o-nitrophenyl hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



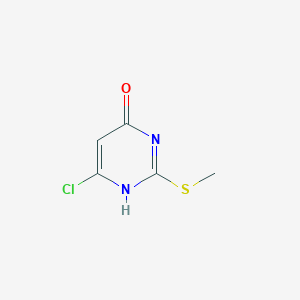
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)







